(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide
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Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide, also known as E-BPB, is a synthetic compound that has been used in various scientific research applications. It is a member of the benzodioxole class of compounds, which are known for their diverse range of biological activities. The purpose of
Scientific Research Applications
Photodynamic Therapy Application
A key application of compounds similar to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide is in photodynamic therapy for cancer treatment. For instance, a zinc phthalocyanine substituted with benzodioxole-based Schiff base has been shown to possess good fluorescence properties and high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anti-Inflammatory Applications
Compounds with benzodioxol ring structures have demonstrated significant antibacterial potential, as observed in a study where various sulfonamides bearing 1,4-benzodioxin rings exhibited good inhibitory activity against both Gram-positive and Gram-negative bacterial strains (Abbasi et al., 2017). Additionally, their lipoxygenase inhibition properties suggest potential use in treating inflammatory diseases.
Antimicrobial and Antifungal Activities
Certain derivatives of benzodioxole compounds have shown promising antimicrobial and antifungal properties. For example, a study synthesized compounds with benzodioxin-6-yl and found them to have suitable antibacterial and antifungal potential, with some compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide displaying good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).
Enzyme Inhibitory Potential
Compounds with the benzodioxane and acetamide moieties, similar to the given compound, have been researched for their enzyme inhibitory potential. In a study, various synthesized compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).
Potential in Chemotherapy for Chagas' Disease
A derivative of propenamine, closely related to the subject compound, showed remarkable activity against Trypanosoma cruzi infection in mice, indicating potential as a chemotherapeutic agent for Chagas' disease (Pereira, de Castro, & Durán, 1998).
Antiproliferative Activities
Thiazolyl pyrazoline derivatives linked to a benzodioxole moiety have been synthesized and evaluated for antimicrobial and anti-proliferative activities, showing that some compounds were notably effective against HCT-116 cancer cells (Mansour et al., 2020).
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-4-15(2,3)17-14(18)6-5-10-7-12-13(8-11(10)16)20-9-19-12/h5-8H,4,9H2,1-3H3,(H,17,18)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZFNONARQBDU-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide |
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